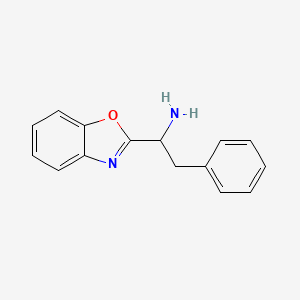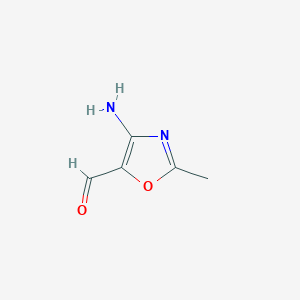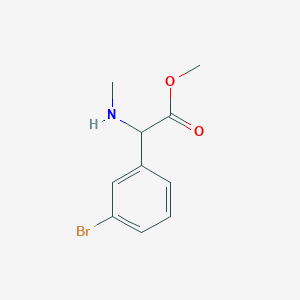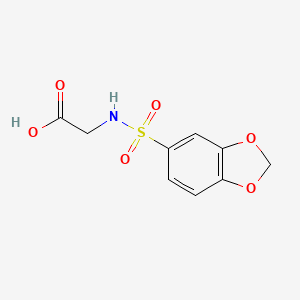
2-(2-Thienyl)-2-(2-thienylsulphonyl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Thienyl)-2-(2-thienylsulphonyl)ethylamine: is an organic compound that features two thienyl groups and a sulfonyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)-2-(2-thienylsulphonyl)ethylamine typically involves the following steps:
Formation of Thienyl Groups: The thienyl groups can be synthesized through the cyclization of suitable precursors such as 1,4-diketones with sulfur.
Attachment of Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Formation of Ethylamine Backbone: The ethylamine backbone can be constructed through alkylation reactions involving ethyl halides and ammonia or primary amines.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. Catalysts, solvents, and temperature control are crucial factors in these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted ethylamines.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology Medicine : Exploration as a pharmaceutical intermediate or active ingredient. Industry : Use in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)-2-(2-thienylsulphonyl)ethylamine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Thienyl)ethylamine: Lacks the sulfonyl group, potentially altering its reactivity and applications.
2-(2-Thienylsulfonyl)ethylamine: Contains only one thienyl group, which may affect its chemical properties and uses.
Uniqueness
The presence of both thienyl and sulfonyl groups in 2-(2-Thienyl)-2-(2-thienylsulphonyl)ethylamine makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can lead to diverse chemical behavior and a wide range of possible uses in various fields.
Properties
Molecular Formula |
C10H11NO2S3 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-thiophen-2-yl-2-thiophen-2-ylsulfonylethanamine |
InChI |
InChI=1S/C10H11NO2S3/c11-7-9(8-3-1-5-14-8)16(12,13)10-4-2-6-15-10/h1-6,9H,7,11H2 |
InChI Key |
RGRQKPJZDCSIAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(CN)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12125053.png)



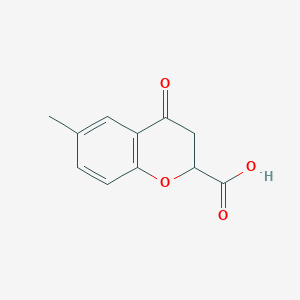
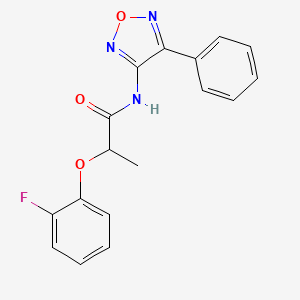
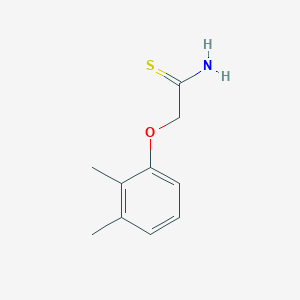

![2-chloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12125102.png)
![2-(3-methylphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione](/img/structure/B12125106.png)
